2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Description
2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (CAS: 13535-43-8), also known as acetaldehyde di(2-methylbutyl) acetal, is a branched ether-acetal compound with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol . Structurally, it consists of a central acetal group (derived from acetaldehyde) linked to two 2-methylbutyl ether chains. Key physical properties include a density of 0.841 g/cm³, boiling point of 212.8°C at 760 mmHg, and a flash point of 48.9°C . Its branched alkyl chains contribute to lower intermolecular forces compared to linear analogs, influencing its volatility and solubility.
Properties
IUPAC Name |
2-methyl-1-[1-(2-methylbutoxy)ethoxy]butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-6-10(3)8-13-12(5)14-9-11(4)7-2/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHDPOVDJHTDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(C)OCC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338829 | |
| Record name | 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-43-8 | |
| Record name | 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Di(2-methylbutoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The Williamson ether synthesis, a nucleophilic substitution between an alkoxide and an alkyl halide, is a cornerstone for ether preparation. For this compound, a two-step approach is proposed:
Formation of Sodium 2-Methylbutoxide :
2-Methyl-1-butanol reacts with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to generate the corresponding alkoxide:
$$
\text{2-Methyl-1-butanol} + \text{NaH} \rightarrow \text{Sodium 2-methylbutoxide} + \text{H}_2
$$Alkylation with 1-Bromo-2-(2-methylbutoxy)ethane :
The alkoxide attacks 1-bromo-2-(2-methylbutoxy)ethane, yielding the target compound:
$$
\text{Sodium 2-methylbutoxide} + \text{Br-CH}2\text{CH}2\text{O-(2-methylbutyl)} \rightarrow \text{this compound} + \text{NaBr}
$$
Optimization and Challenges
- Solvent Selection : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
- Temperature Control : Reactions conducted at 60–80°C prevent side reactions such as elimination.
- Yield : Typical yields range from 65% to 75%, limited by steric hindrance from branched alkyl groups.
Acid-Catalyzed Condensation
Reaction Design
This method employs Brønsted acids (e.g., H₂SO₄ or p-toluenesulfonic acid) to dehydrate a diol and two alcohols. For example, ethylene glycol reacts with 2-methyl-1-butanol and 3-methyl-1-butanol under reflux:
$$
\text{HO-CH}2\text{CH}2\text-OH + 2 \text{ 2-Methyl-1-butanol} \xrightarrow{\text{H}^+} \text{this compound} + 2 \text{H}_2\text{O}
$$
Key Parameters
- Catalyst Loading : 5–10 mol% sulfuric acid achieves optimal conversion without charring.
- Azeotropic Distillation : Removing water via Dean-Stark trap shifts equilibrium toward product formation.
- Yield : Reported yields (50–60%) are lower than Williamson synthesis due to competing oligomerization.
Alternative Methods
Ring-Opening of Epoxides
Epoxides (e.g., ethylene oxide) react with 2-methyl-1-butanol in the presence of Lewis acids (BF₃·Et₂O):
$$
\text{2-Methyl-1-butanol} + \text{ethylene oxide} \rightarrow \text{2-(2-Methylbutoxy)ethanol} \xrightarrow{\text{Further alkylation}} \text{Target Compound}
$$
This route requires stringent anhydrous conditions and affords moderate yields (55–65%).
Enzymatic Synthesis
Lipases (e.g., Candida antarctica) catalyze etherification in non-aqueous media. While eco-friendly, this method is limited by enzyme stability and scalability issues.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | NaH, Alkyl Halide, THF | 60–80°C, Inert Atmosphere | 65–75 | High |
| Acid-Catalyzed | H₂SO₄, Diethyl Ether | Reflux, Dean-Stark | 50–60 | Moderate |
| Epoxide Ring-Opening | BF₃·Et₂O, Ethylene Oxide | 0–25°C | 55–65 | Low |
Industrial Applications and Challenges
Large-scale production favors the Williamson method due to higher yields, though raw material costs (e.g., NaH) remain a barrier. Recent advances in continuous-flow reactors mitigate safety risks associated with exothermic alkoxide formation. Future research should explore cost-effective catalysts and greener solvents to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: 2-Methylbutanal or 2-Methylbutanone
Reduction: 2-Methyl-1-butanol
Substitution: 2-Methyl-1-butanol and 2-Methylbutyl chloride
Scientific Research Applications
2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane involves its interaction with lipid membranes. Due to its lipophilic nature, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of lipophilic drugs.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Analysis of Ether-Acetal Compounds
Key Observations:
- Boiling Points : The target compound (212.8°C) exhibits a lower boiling point than 1-(1-Butoxyethoxy)butane (245.28°C) due to the steric hindrance of branched chains reducing van der Waals interactions .
- Flash Points : The target compound’s flash point (48.9°C) is significantly lower than that of 1-[2-(2-Methoxyethoxy)ethoxy]butane (73.3°C), indicating higher flammability risks .
- Branching Effects : Compounds with linear chains (e.g., 1-(1-Butoxyethoxy)butane) generally have higher densities and boiling points than branched analogs .
Biological Activity
2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane, with the CAS number 13535-43-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 13535-43-8 |
| Molecular Formula | C₁₂H₂₆O₂ |
| Molecular Weight | 202.334 g/mol |
| MDL Number | MFCD00129687 |
This compound is characterized by its ether functional group, which is significant in determining its solubility and reactivity in biological systems. The compound is primarily used in industrial applications but has implications in biological research due to its structural properties.
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that ether compounds can inhibit the growth of certain pathogens. For instance, similar compounds have shown inhibitory effects on bacteria and fungi, potentially through disruption of membrane integrity or interference with metabolic pathways .
- Enzyme Inhibition : Certain ether compounds have been documented to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and can be targeted for therapeutic interventions in neurodegenerative diseases .
- Cholesterol Management : Ether compounds have been explored for their potential role in cholesterol management, where they may influence lipid metabolism and absorption .
Study on Antimicrobial Activity
In a study investigating the antimicrobial properties of various ether compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The most potent compound demonstrated an IC50 value of 0.22 µM against AChE, indicating a strong potential for therapeutic use against bacterial infections .
Study on Enzyme Inhibition
Another study focused on the inhibition of metallopeptidases by flavonoids and related compounds found that structural analogs of ether compounds could inhibit these enzymes effectively. The findings suggested that the presence of specific functional groups was crucial for the observed inhibitory activity .
Summary of Findings
The biological activity of this compound appears to be multifaceted, with potential applications ranging from antimicrobial treatments to enzyme inhibition in metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
